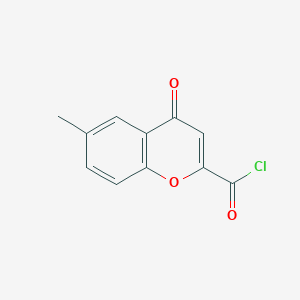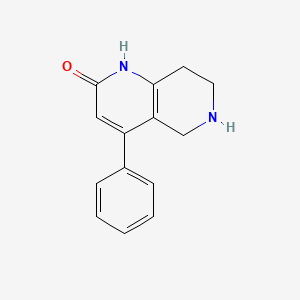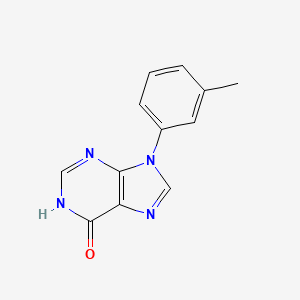![molecular formula C10H10ClN3O B11880804 Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)- CAS No. 170145-25-2](/img/structure/B11880804.png)
Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 7th position, a dimethylamino group at the 3rd position, and a carbaldehyde group at the 1st position. The imidazo[1,5-a]pyridine scaffold is known for its wide range of applications in medicinal chemistry, agrochemicals, and materials science due to its versatile chemical properties .
Métodos De Preparación
The synthesis of 7-chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with a suitable aldehyde under acidic conditions, followed by chlorination and dimethylamination reactions . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis .
Análisis De Reacciones Químicas
7-chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with various nucleophiles and electrophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
7-chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique optical and electronic properties
Mecanismo De Acción
The mechanism of action of 7-chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
7-chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar imidazo-pyridine scaffold but differ in the position of the nitrogen atoms and substituents.
Imidazo[4,5-b]pyridines: These compounds also share the imidazo-pyridine core but have different substitution patterns and chemical properties.
Other chloro-substituted imidazopyridines: These compounds have similar chloro substituents but may differ in other functional groups and their positions .
The uniqueness of 7-chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
170145-25-2 |
|---|---|
Fórmula molecular |
C10H10ClN3O |
Peso molecular |
223.66 g/mol |
Nombre IUPAC |
7-chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde |
InChI |
InChI=1S/C10H10ClN3O/c1-13(2)10-12-8(6-15)9-5-7(11)3-4-14(9)10/h3-6H,1-2H3 |
Clave InChI |
FTYLKJCASNNBJS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=C2N1C=CC(=C2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-](/img/structure/B11880729.png)
![ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B11880742.png)

![1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one](/img/structure/B11880749.png)





![8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11880768.png)



